

O-Methylscopolamine molecular formula and molar mass

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Compound of Interest

Compound Name: O-Methylscopolamine

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An In-depth Technical Guide to **O-Methylscopolamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylscopolamine, also known as methscopolamine, is a peripherally acting muscarinic antagonist. As a quaternary ammonium derivative of scopolamine, its limited ability to cross the blood-brain barrier reduces central nervous system side effects, making it a valuable tool in both clinical settings and pharmacological research.^[1] This guide provides a comprehensive overview of **O-Methylscopolamine**, focusing on its chemical properties, synthesis, mechanism of action, and its application in experimental research, particularly in radioligand binding assays.

Chemical and Physical Properties

O-Methylscopolamine is most commonly available as a bromide salt.^{[2][3]} Its chemical structure consists of a methylated scopolamine core, which imparts a permanent positive charge. This quaternary ammonium structure is key to its pharmacological profile, restricting its passage across the blood-brain barrier.^[1]

Below is a summary of the molecular and physical properties of **O-Methylscopolamine** and its bromide salt.

Property	O-Methylscopolamine (Cation)	Methscopolamine Bromide
Molecular Formula	C18H24NO4+	C18H24BrNO4
Molar Mass	318.39 g/mol	398.30 g/mol
Appearance	-	White to off-white crystalline solid
Melting Point	-	214-217 °C (with decomposition)
Solubility	-	Sparingly soluble in water

Synthesis and Formulation

The industrial preparation of methscopolamine bromide involves the chemical modification of scopolamine, which is extracted from plants of the Solanaceae family, such as *Datura* or *Atropa belladonna*. The synthesis is achieved through the alkylation of the tertiary amine in scopolamine with a methylating agent, typically methyl bromide, under controlled conditions to form the quaternary ammonium salt.^[4]

Experimental Protocol: Synthesis of N-[¹¹C-methyl]scopolamine

A common application in research is the synthesis of radiolabeled **O-Methylscopolamine** for use in imaging and binding studies. The following is a summary of a method for synthesizing N-[¹¹C-methyl]scopolamine:

- **Production of [¹¹C]Formaldehyde:** [¹¹C]Methanol ([¹¹C]CH₃OH) is catalytically oxidized over metallic silver to produce [¹¹C]formaldehyde.
- **N-Methylation:** Norscopolamine is N-¹¹C-methylated using the produced [¹¹C]formaldehyde. Aqueous neutral potassium phosphite is used as the reducing agent.
- **Reaction Conditions:** The labeling reaction is carried out at 75-80°C for 5 minutes.

- **Purification:** The resulting [^{11}C]scopolamine is isolated and purified by preparative High-Performance Liquid Chromatography (HPLC).

This method can achieve a radiochemical purity of 99% with decay-corrected radiochemical yields of 20-43% from [^{11}C]CO₂. The total synthesis time is typically less than 45 minutes.

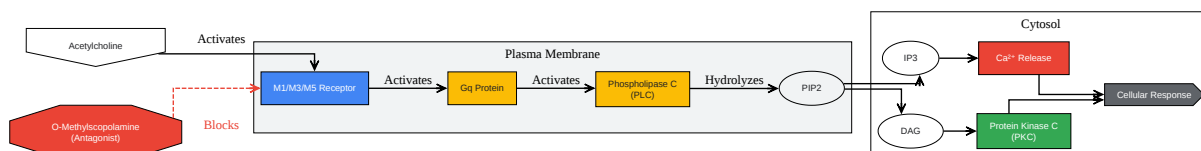
Mechanism of Action and Signaling Pathways

O-Methylscopolamine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).^{[1][2][5]} By blocking these receptors, it inhibits the actions of the neurotransmitter acetylcholine in the parasympathetic nervous system.^{[1][6]} This antagonism leads to a reduction in smooth muscle contractions and glandular secretions.^[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.

O-Methylscopolamine acts as a non-specific antagonist at these receptor subtypes. The signaling pathways affected depend on the G-protein to which the specific receptor subtype couples.

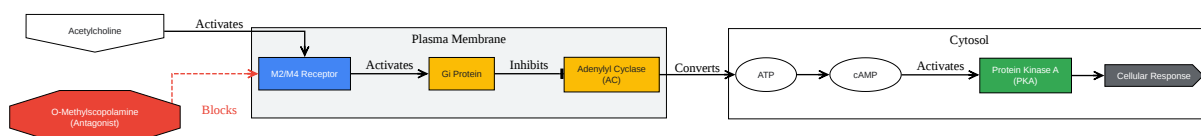
- **M1, M3, and M5 Receptors:** These receptors couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
- **M2 and M4 Receptors:** These receptors couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This results in reduced protein kinase A (PKA) activity.

The diagrams below illustrate the general signaling pathways for muscarinic receptors, which are competitively inhibited by **O-Methylscopolamine**.



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Caption: Gq-protein coupled muscarinic receptor signaling pathway.



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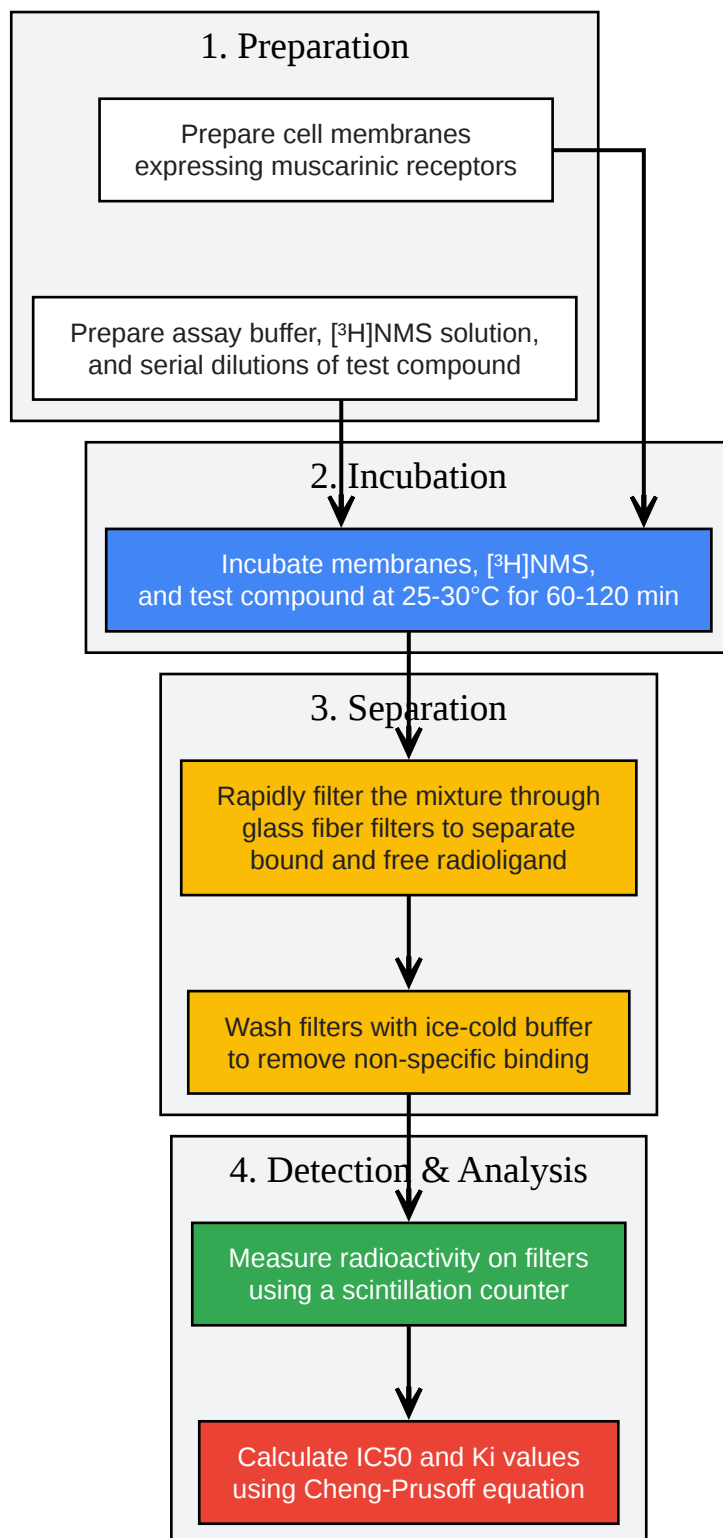
Caption: Gi-protein coupled muscarinic receptor signaling pathway.

Application in Research: Radioligand Binding Assays

Tritiated N-methylscopolamine ($[^3\text{H}]\text{NMS}$) is a widely used radioligand for the characterization and quantification of muscarinic receptors due to its high affinity and specificity.^[7]

Experimental Protocol: Radioligand Binding Assay

The following provides a generalized workflow for a competitive radioligand binding assay using [^3H]NMS to determine the affinity (K_i) of a test compound for muscarinic receptors.



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Caption: Workflow for a competitive radioligand binding assay.

Quantitative Binding Data

Radioligand binding studies have been used to determine the dissociation constant (K_d) and receptor density (B_{max}) of [3H]NMS in various tissues. For example, in isolated adult rat cardiomyocytes, the following values have been reported:

Temperature	K_d (nM)	B_{max} (fmol/25 x 10 ³ cells)
4°C	0.27 ± 0.05	15.8 ± 1.03
30°C	0.23 ± 0.06	22.1 ± 1.6

These data demonstrate the high affinity of N-methylscopolamine for muscarinic receptors. Competition binding assays with [3H]NMS are routinely used to determine the binding affinities (K_i values) of novel compounds targeting muscarinic receptors.

Conclusion

O-Methylscopolamine is a potent and specific muscarinic antagonist with significant applications in both medicine and research. Its peripheral selectivity makes it a useful therapeutic agent, while its high-affinity binding to muscarinic receptors makes its radiolabeled form an invaluable tool for receptor characterization and drug screening. The experimental protocols and signaling pathway information provided in this guide offer a technical foundation for professionals in the field of pharmacology and drug development.

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